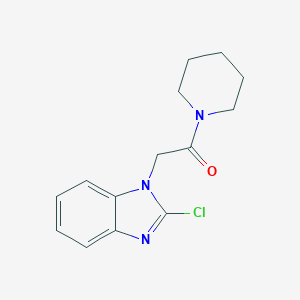![molecular formula C12H12N4O2S2 B277209 N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)
N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, commonly known as ATDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. ATDA is a small molecule that belongs to the class of thioamides and has been studied for its ability to act as an anti-inflammatory and analgesic agent.
Mécanisme D'action
ATDA is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX activity, ATDA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that ATDA has a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, ATDA has been shown to reduce oxidative stress and improve antioxidant status in animal models. Additionally, ATDA has been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ATDA in lab experiments is its relatively simple synthesis method. Additionally, ATDA has been shown to have low toxicity in animal models, making it a potentially safe candidate for further research. However, one limitation of using ATDA in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on ATDA. One area of interest is the development of more efficient synthesis methods for ATDA. Additionally, further research is needed to fully understand the mechanism of action of ATDA and its potential use in the treatment of various diseases. Other potential future directions include the development of novel derivatives of ATDA and the investigation of its potential use in combination with other drugs.
Méthodes De Synthèse
ATDA can be synthesized through a multi-step process that involves the condensation of 2-amino-5-mercapto-1,3,4-thiadiazole with 4-chloroacetylphenylacetic acid. The resulting compound is then further reacted with ammonia to obtain ATDA.
Applications De Recherche Scientifique
ATDA has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that ATDA has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, ATDA has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propriétés
Formule moléculaire |
C12H12N4O2S2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-[4-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C12H12N4O2S2/c1-7(17)14-9-4-2-8(3-5-9)10(18)6-19-12-16-15-11(13)20-12/h2-5H,6H2,1H3,(H2,13,15)(H,14,17) |
Clé InChI |
HHDJFAQBSBSZFV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)


![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277134.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)
![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277139.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)